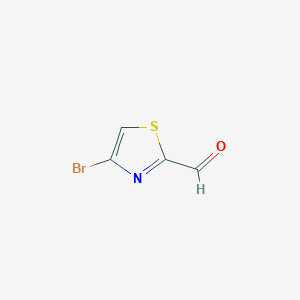
4-Bromo-2-formylthiazole
説明
“4-Bromo-2-formylthiazole” is a chemical compound with the empirical formula C4H2BrNOS . It has a molecular weight of 192.03 . It is also known by other names such as “4-Bromothiazole-2-carbaldehyde” and "2-Bromo-4-formylthiazole" .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-formylthiazole” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . This compound also contains a bromine atom and a formyl group attached to the thiazole ring .Physical And Chemical Properties Analysis
“4-Bromo-2-formylthiazole” appears as a solid under normal conditions . It has a molecular weight of 192.03 . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
Organic Synthesis
4-Bromo-2-formylthiazole: is a valuable building block in organic synthesis. Its bromine atom and formyl group make it a versatile reagent for constructing complex molecules. It can undergo various reactions, including Suzuki coupling, which is used to form carbon-carbon bonds . This compound is also employed in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-2-formylthiazole serves as a precursor for the synthesis of thiazole derivatives. Thiazoles are a prominent class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Researchers utilize this compound to create new drugs with potential therapeutic applications.
Material Science
The thiazole ring of 4-Bromo-2-formylthiazole is of interest in material science for the creation of organic semiconductors. These materials are used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of thiazole make it suitable for fine-tuning the bandgap of these semiconductors .
Chemical Synthesis
4-Bromo-2-formylthiazole: is used in the development of catalysts and ligands. Its ability to coordinate with metals makes it a candidate for creating metal complexes that can catalyze various chemical reactions, including oxidation and reduction processes crucial in industrial chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of 4-Bromo-2-formylthiazole can be used as fluorescent probes or sensors. The thiazole moiety can interact with specific ions or molecules, leading to a change in fluorescence, which can be measured and used for the detection of these substances .
Environmental Science
Thiazole derivatives synthesized from 4-Bromo-2-formylthiazole can be explored for their environmental applications, such as in the degradation of pollutants. Their potential to act as photocatalysts under light irradiation can be harnessed to break down harmful chemicals in water and air purification systems .
Safety and Hazards
特性
IUPAC Name |
4-bromo-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-3-2-8-4(1-7)6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUXMFGFGCJNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376797 | |
| Record name | 4-Bromo-2-formylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-formylthiazole | |
CAS RN |
167366-05-4 | |
| Record name | 4-Bromo-2-formylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromothiazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-bromo-2-formylthiazole in the synthesis of the PET radioligand precursor?
A1: 4-Bromo-2-formylthiazole serves as a crucial starting point in the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a direct precursor to the PET radioligand [18F]SP203 [, ]. Its structure allows for a series of modifications, ultimately leading to the desired target molecule. This specific synthesis highlights the importance of 4-bromo-2-formylthiazole as a building block in organic chemistry, particularly for developing radiolabeled compounds used in medical imaging.
Q2: How does the five-step synthesis using 4-bromo-2-formylthiazole improve upon previous methods for producing the [18F]SP203 precursor?
A2: The research emphasizes that the new five-step synthetic route employing 4-bromo-2-formylthiazole offers an improved method for obtaining the [18F]SP203 precursor [, ]. Although the specific improvements are not explicitly detailed, the mention of a "new synthon" and achieving a 56% overall yield suggests advantages over previous methods. These advantages could include increased yield, reduced number of steps, easier purification, milder reaction conditions, or the use of less expensive reagents. Further investigation into the cited research would be needed to clarify the specific improvements achieved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)


![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)